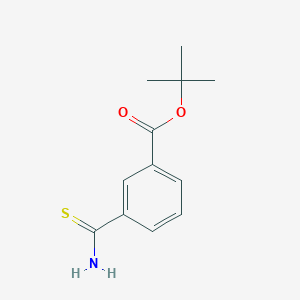

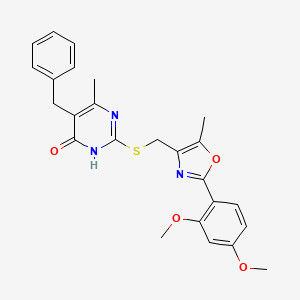

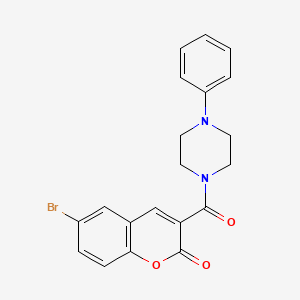

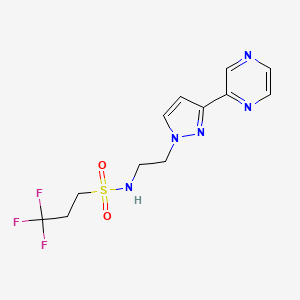

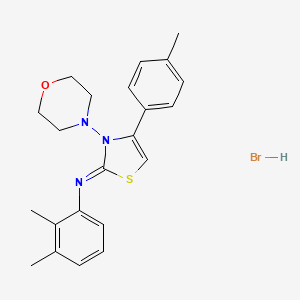

![molecular formula C18H18ClN3O3 B2836503 3-(2-chlorobenzyl)-6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941897-89-8](/img/structure/B2836503.png)

3-(2-chlorobenzyl)-6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

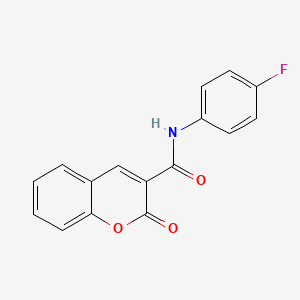

The compound “3-(2-chlorobenzyl)-6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a derivative of pyrrolo[2,3-d]pyrimidine . Pyrrolo[2,3-d]pyrimidines are known for their broad range of biological activities and are used in the development of new drugs .

Synthesis Analysis

The synthesis of this compound involves the design and synthesis of a newly synthesized pyrrolo[2,3-d]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 and trichloromethyl group in position 2 using microwave technique . The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolo[2,3-d]pyrimidine core, which is a bicyclic system containing a pyrrole ring fused with a pyrimidine ring . The compound also contains a chlorobenzyl group at position 3, an ethyl group at position 6, a methoxy group at position 5, and a methyl group at position 1 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Aplicaciones Científicas De Investigación

Synthetic Routes and Structural Characterization

The synthesis of novel heterocyclic compounds, including derivatives of pyrido[2,3-d]pyrimidine, often involves exploring efficient synthetic routes and conducting detailed structural and spectral analyses. For example, Ashraf et al. (2019) reported a concise route for synthesizing heterocycle derivatives like 6-(2-hydroxy-5-methylbenzoyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione and others, employing spectral techniques and computational methods for structure elucidation. Their research emphasizes the synthesis process, structural ascertainment via NMR, UV-visible, FT-IR spectroscopy, and X-ray diffraction analysis, alongside computational studies for electronic structure analysis (Ashraf et al., 2019).

Biological Activities

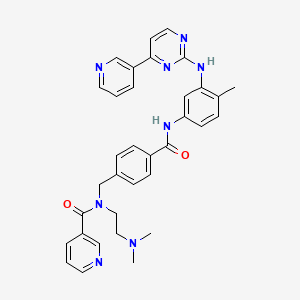

The biological activities of pyrido[2,3-d]pyrimidine derivatives are a significant area of interest. Although specific to the broader class and not directly to the compound , studies have explored the antimicrobial, antiviral, anti-inflammatory, and antitumor properties of these derivatives. For instance, Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, evaluating their COX-1/COX-2 inhibition and analgesic and anti-inflammatory activities. This research shows the potential chemotherapeutic applications of such compounds (Abu‐Hashem et al., 2020).

Optical and Nonlinear Optical (NLO) Properties

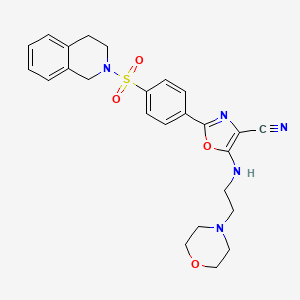

The optical and NLO properties of pyrimidine derivatives are explored for their potential applications in optoelectronics and material science. Hussain et al. (2020) conducted a detailed study on thiopyrimidine derivatives, assessing their electronic, linear, and NLO properties through both experimental and computational methods. This research highlights the significance of pyrimidine rings in developing materials for NLO applications, indicating the utility of these derivatives in high-tech applications (Hussain et al., 2020).

Mecanismo De Acción

While the exact mechanism of action of this specific compound is not mentioned in the retrieved papers, pyrrolo[2,3-d]pyrimidine derivatives are known to have anticancer properties . They have shown promising binding affinities against Bcl2 anti-apoptotic protein . At the gene expression level, P53, BAX, DR4 and DR5 were up-regulated, while Bcl2, Il-8, and CDK4 were down-regulated in treated cells .

Direcciones Futuras

Propiedades

IUPAC Name |

3-[(2-chlorophenyl)methyl]-6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O3/c1-4-11-9-20-16-14(15(11)25-3)17(23)22(18(24)21(16)2)10-12-7-5-6-8-13(12)19/h5-9H,4,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTDRTIXBAHKDKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)CC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

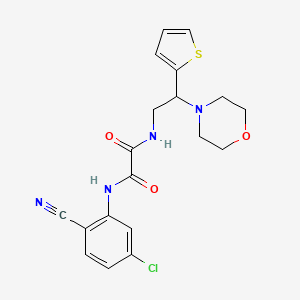

![N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2836424.png)

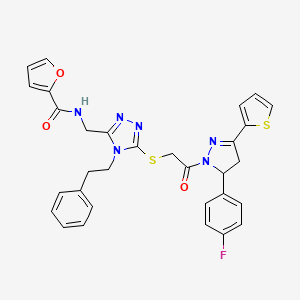

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide](/img/structure/B2836431.png)

![4-[1-[(E)-3-(1H-Indol-5-yl)prop-2-enoyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2836441.png)